(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound isC13H19N5O3S
. It has an average mass of 325.387 Da and a monoisotopic mass of 325.120850 Da . Physical and Chemical Properties Analysis
The compound(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
is a versatile material used in scientific research. Its unique structure allows for various applications, ranging from drug discovery to material synthesis.
Scientific Research Applications
Scientific Research Applications of Related Compounds
Metabolism and Pharmacokinetics : Compounds similar to the one mentioned have been studied for their metabolism, excretion, and pharmacokinetics in various species, which is crucial for drug development and understanding the biological effects of new chemical entities (Sharma et al., 2012).
Chemical Synthesis and Analysis : The synthesis of novel compounds and their analysis through techniques such as nonaqueous capillary electrophoresis highlights the ongoing research in developing new methodologies for the identification and quality control of pharmaceuticals (Ye et al., 2012).
Antibacterial and Antimicrobial Activity : Research on pyridine derivatives, including piperazine and azetidine moieties, has shown promising antibacterial and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Matsumoto & Minami, 1975).
Antioxidant, Antimicrobial, and Antitubercular Activities : Synthesized azetidinone analogues have been evaluated for their potential antioxidant, in vitro antimicrobial, and antitubercular activities, indicating the diverse biological applications of such compounds (Chandrashekaraiah et al., 2014).
Pain Treatment via TRPV4 Antagonism : Novel derivatives have been identified as selective antagonists of the TRPV4 channel, showing analgesic effects in models of pain, underscoring the potential of such compounds in pain management (Tsuno et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-11-14(12-19)15(20)18-7-5-17(6-8-18)10-13-3-2-4-16-9-13/h2-4,9,14H,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDDLUJCMBHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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